[4-(Phenylethynyl)phenyl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
Overview
Description
[4-(Phenylethynyl)phenyl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenylethynyl group and a trifluoromethyl-substituted phenyl group connected through a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylethynyl)phenyl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylethynyl Group: This step involves the Sonogashira coupling reaction between an aryl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Piperazine Ring: The phenylethynyl intermediate is then reacted with a piperazine derivative under nucleophilic substitution conditions.
Addition of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[4-(Phenylethynyl)phenyl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid, while reduction can produce phenylethanol.
Scientific Research Applications
Chemistry
In chemistry, [4-(Phenylethynyl)phenyl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of neurological disorders and certain types of cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of [4-(Phenylethynyl)phenyl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The phenylethynyl group allows for binding to hydrophobic pockets in proteins, while the trifluoromethyl group enhances the compound’s metabolic stability and bioavailability. The piperazine ring facilitates interactions with various receptors and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(Phenylethynyl)phenyl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone: Unique due to its combination of phenylethynyl and trifluoromethyl groups.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
Pnictogen Compounds: Elements in group 15 of the periodic table, known for their diverse chemical properties.
Uniqueness
The uniqueness of this compound lies in its structural complexity and versatility. The combination of phenylethynyl and trifluoromethyl groups provides a balance of hydrophobicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(2-phenylethynyl)phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2O/c27-26(28,29)23-7-4-8-24(19-23)30-15-17-31(18-16-30)25(32)22-13-11-21(12-14-22)10-9-20-5-2-1-3-6-20/h1-8,11-14,19H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYNVZDYXRHSCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)C#CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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